molecular formula C10H7NaO4S B7823396 sodium;8-hydroxynaphthalene-1-sulfonate

sodium;8-hydroxynaphthalene-1-sulfonate

Cat. No.: B7823396
M. Wt: 246.22 g/mol
InChI Key: PEYXCGCCIWJCTM-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium 8-hydroxynaphthalene-1-sulfonate (CAS: 6571308 , synonyms: Sodium 8-hydroxy-1-naphthalenesulfonate, 1-Naphthol-8-sulfonic acid sodium salt) is a naphthalene derivative with a hydroxyl (-OH) group at the 8-position and a sulfonate (-SO₃⁻Na⁺) group at the 1-position. Its molecular formula is C₁₀H₇NaO₄S (MW: 262.22 g/mol) .

Properties

IUPAC Name

sodium;8-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXCGCCIWJCTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Naphthalene

The industrial synthesis begins with sulfonation of refined naphthalene using concentrated sulfuric acid. In a typical procedure, 100 parts of naphthalene are mixed with 105–110 parts of sulfuric acid at 55–65°C, followed by gradual heating to 80–90°C over 80–100 minutes. Maintaining this temperature for 30 minutes ensures complete sulfonation, forming naphthalene-1-sulfonic acid as the primary product. Excess sulfuric acid is neutralized with dolomite suspension, achieving a Congo red test paper pH of 6–7.

Nitration and Reduction

The sulfonated product undergoes nitration with nitric acid at 20–40°C, yielding nitro derivatives. Subsequent reduction with iron powder at 90–110°C converts nitro groups to amino groups, producing 1-naphthylamino-8-sulfonic acid. This step achieves a reduction efficiency of ≥99%, with amino values controlled at 85–90 g/L before acidification. Final acidification with dilute sulfuric acid precipitates the product, which is isolated via centrifugation.

Key Data:

  • Yield: 51–54%

  • Purity: 95–98%

  • Byproduct: 1-Naphthylamine-5-sulfonic acid (isolated via secondary acidification)

Diazotization-Hydrolysis Route

Diazotization of 1-Aminonaphthalene-8-Sulfonic Acid

1-Aminonaphthalene-8-sulfonic acid is diazotized at 50°C for 16 hours using sodium nitrite and hydrochloric acid. The intermediate diazonium salt is hydrolyzed by heating to 80°C, forming 8-hydroxynaphthalene-1-sulfonic acid. Neutralization with sodium hydroxide converts the free sulfonic acid to its sodium salt.

Purification

Crude product is purified via recrystallization from ethanol-water mixtures, removing residual aniline and Schollkopf acid derivatives. Neutral alumina columns further adsorb oil-soluble impurities, enhancing purity to >99%.

Key Data:

  • Reaction Time: 16 hours (diazotization)

  • Purity: >99% after alumina filtration

  • Solvent: Electronic-grade ethanol

High-Purity Synthesis via Alumina Chromatography

Condensation and Purification

A patented method involves condensing aniline with Schollkopf acid (1,8-naphthosultone) in sulfuric acid, followed by underpressure distillation to isolate crude 8-anilino-1-naphthalenesulfonic acid. The crude product is dissolved in ethanol and passed through a neutral alumina column, removing 90% of organic impurities. Subsequent reaction with sodium hydroxide in ethanol at 40–60°C forms the sodium salt, which is filtered and dried at 45–55°C.

Process Optimization

  • Stirring Speed: 30–90 rpm

  • Drying Time: 12–24 hours

  • Solvent Residual: ≤0.1%

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Sulfonation-Nitration51–54%95–98%Scalable for industrial productionGenerates toxic byproducts (e.g., NOx)
Diazotization60–65%>99%High purity via alumina filtrationLong reaction time (16 hours)
Alumina Chromatography70–75%>99%Minimal solvent residueHigh cost of electronic-grade ethanol

Critical Process Parameters

Temperature Control

  • Sulfonation: 55–90°C

  • Nitration: 20–40°C

  • Reduction: 90–110°C

Solvent Selection

Ethanol is preferred for its ability to dissolve intermediate sulfonic acids while facilitating impurity removal via alumina. Water-ethanol mixtures (3:1 v/v) optimize recrystallization efficiency.

Impurity Management

  • Aniline Derivatives : Removed via activated carbon adsorption.

  • Inorganic Salts : Washed with 20% sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

3-acetylphenyl isocyanate undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or carbamates.

    Polymerization Reactions: The isocyanate group can react with itself or with other isocyanates to form polyureas or polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyureas and Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

3-acetylphenyl isocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Used in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers such as polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 3-acetylphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Dipotassium 7-Hydroxynaphthalene-1,3-Disulfonate
  • Structure : Hydroxyl at 7-position, sulfonate groups at 1- and 3-positions; dipotassium salt (CAS: 842-18-2) .
  • Key Differences: Two sulfonate groups increase water solubility compared to monosulfonates. Potassium counterions may influence crystallinity and thermal stability.
  • Applications : Likely used in dye manufacturing due to multiple sulfonate groups .
(b) 8-Chloronaphthalene-1-Sulfonic Acid
  • Structure : Chlorine substituent at 8-position instead of hydroxyl (CAS: 145-74-4; C₁₀H₇ClO₃S) .
  • Key Differences :
    • Chlorine’s electron-withdrawing effect reduces solubility in polar solvents compared to hydroxyl.
    • Reactivity: Chlorine allows nucleophilic substitution, enabling synthesis of aryl ethers or amines .
(c) Sodium 4-Amino-1,5-Naphthalenedisulfonate
  • Structure: Amino (-NH₂) at 4-position, sulfonate groups at 1- and 5-positions (CAS: 85328-80-9) .
  • Key Differences: Amino group enables coupling reactions (e.g., azo dye synthesis). Dual sulfonate groups enhance chelation with metal ions .

Data Table: Comparative Properties

Compound Molecular Formula CAS Number Substituents Key Applications
Sodium 8-hydroxynaphthalene-1-sulfonate C₁₀H₇NaO₄S 6571308 -OH (8), -SO₃⁻Na⁺ (1) Dyes, surfactants
Dipotassium 7-hydroxynaphthalene-1,3-disulfonate C₁₀H₆K₂O₇S₂ 842-18-2 -OH (7), -SO₃⁻K⁺ (1,3) Dye intermediates
8-Chloronaphthalene-1-sulfonic acid C₁₀H₇ClO₃S 145-74-4 -Cl (8), -SO₃H (1) Organic synthesis
Sodium 4-amino-1,5-naphthalenedisulfonate C₁₀H₈NNaO₆S₂ 85328-80-9 -NH₂ (4), -SO₃⁻Na⁺ (1,5) Chelating agents

Research Findings

Spectral and Reactivity Insights

  • Sodium 8-Hydroxynaphthalene-1-Sulfonate: Proton NMR data for analogous compounds (e.g., sodium 8-((4-cyanophenyl)amino)naphthalene-1-sulfonate) show deshielded aromatic protons due to electron-withdrawing sulfonate groups .
  • 8-Chloro Derivative : The chlorine substituent shifts UV-Vis absorption maxima to longer wavelengths compared to hydroxyl, useful in photochemical applications .

Thermal Stability

  • Naphthalene sulfonates generally decompose above 250°C. Sodium salts exhibit higher thermal stability than free acids due to ionic bonding .

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